[4-(2-BROMO-5-METHOXYBENZOYL)MORPHOLIN-3-YL]METHANOL
CAS No.: 1421524-40-4
Cat. No.: VC6529644
Molecular Formula: C13H16BrNO4
Molecular Weight: 330.178
* For research use only. Not for human or veterinary use.
![[4-(2-BROMO-5-METHOXYBENZOYL)MORPHOLIN-3-YL]METHANOL - 1421524-40-4](/images/structure/VC6529644.png)
Specification
CAS No. | 1421524-40-4 |
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Molecular Formula | C13H16BrNO4 |
Molecular Weight | 330.178 |
IUPAC Name | (2-bromo-5-methoxyphenyl)-[3-(hydroxymethyl)morpholin-4-yl]methanone |
Standard InChI | InChI=1S/C13H16BrNO4/c1-18-10-2-3-12(14)11(6-10)13(17)15-4-5-19-8-9(15)7-16/h2-3,6,9,16H,4-5,7-8H2,1H3 |
Standard InChI Key | DEMFEBOWMOHROZ-UHFFFAOYSA-N |
SMILES | COC1=CC(=C(C=C1)Br)C(=O)N2CCOCC2CO |
Introduction
Molecular Architecture and Nomenclature
Structural Composition
The compound features a morpholine ring (a six-membered heterocycle with one oxygen and one nitrogen atom) substituted at the 4-position with a 2-bromo-5-methoxybenzoyl group and at the 3-position with a hydroxymethyl (-CH2OH) group . The benzoyl moiety introduces a planar aromatic system with electron-withdrawing bromine (-Br) and electron-donating methoxy (-OCH3) groups at the 2- and 5-positions, respectively. This substitution pattern likely influences electronic distribution, solubility, and intermolecular interactions .
Key Structural Attributes:
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Molecular Weight: ~343.26 g/mol (similar to PubChem CID 108272276 ).
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Functional Groups: Benzoyl carbonyl (), morpholine heterocycle, hydroxymethyl, bromo, and methoxy substituents.
IUPAC Nomenclature and Stereochemistry
The systematic IUPAC name [4-(2-bromo-5-methoxybenzoyl)morpholin-3-yl]methanol reflects the substitution pattern on the morpholine ring. The benzoyl group is attached to the morpholine’s nitrogen at position 4, while the hydroxymethyl group resides at position 3. Stereochemical considerations (e.g., chair conformations of the morpholine ring) may influence physicochemical behavior but remain unexplored in current literature .
Synthetic Pathways and Optimization
Precursor Compounds and Reaction Design
Synthesis of this compound likely involves acyl chloride intermediates and nucleophilic substitution reactions. For example:
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2-Bromo-5-methoxybenzoyl chloride (CAS 56658-04-9 ) serves as the acylating agent.
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Reaction with 3-hydroxymethylmorpholine under basic conditions (e.g., triethylamine) facilitates amide bond formation at the morpholine’s nitrogen .
Example Reaction Scheme:
Purification and Yield Optimization
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Chromatographic Techniques: Column chromatography using silica gel and ethyl acetate/hexane eluents (common for polar heterocycles ).
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Crystallization: Methanol or ethanol recrystallization to enhance purity .
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Reported Yields: Analogous syntheses (e.g., benzohydrazide derivatives) achieve 60–75% yields under optimized conditions .
Physicochemical Characterization
Spectroscopic Data (Predicted)
Thermal and Solubility Properties
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Melting Point: Estimated 80
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